N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide
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Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiazole ring, along with the chlorophenyl and dimethylamino groups, contributes to its diverse chemical reactivity and biological interactions.
Mechanism of Action
Target of action
Many thiazole derivatives, like “N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide”, are known to have antimicrobial and antiproliferative activities . They often target bacterial cells and cancerous cells .
Mode of action
Thiazole derivatives often work by blocking the biosynthesis of certain bacterial lipids . They may also interact with cancer cells in a way that inhibits their growth .
Biochemical pathways
Similar compounds have been shown to affect the lipid biosynthesis pathway in bacteria .
Result of action
The result of the action of “this compound” is likely the inhibition of growth in targeted cells, such as bacteria or cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with dimethylaminoacetyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the formation of the thiazole ring and subsequent acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Shows potential anticancer properties, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamide: Contains a methylphenyl group, showing similar biological activities but with different potency.
Uniqueness
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-17(2)7-12(18)16-13-15-11(8-19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWOUQXEMDDASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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